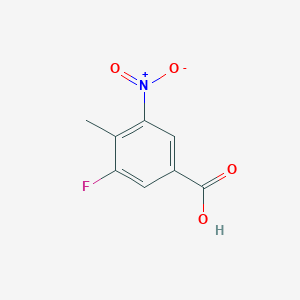

3-Fluoro-4-methyl-5-nitrobenzoic acid

Description

Significance of Halogenated and Nitro-Substituted Aromatic Carboxylic Acids in Chemical Research

Halogenated and nitro-substituted aromatic carboxylic acids are of considerable importance in chemical research, primarily due to the profound influence these functional groups have on the molecule's reactivity and potential applications.

The presence of electron-withdrawing substituents, such as halogens (like fluorine) and nitro groups, enhances the reactivity of the aromatic ring in certain types of reactions, such as nucleophilic aromatic substitution. These groups alter the electron density of the benzene (B151609) ring, influencing the orientation of subsequent chemical reactions. numberanalytics.comcutm.ac.in For instance, the carboxyl group generally directs incoming electrophiles to the meta-position. numberanalytics.comcutm.ac.in

From a synthetic standpoint, these compounds are highly valued as intermediates or building blocks. innospk.com The nitro group, in particular, is a versatile functional group. It is a strong deactivating group in electrophilic aromatic substitution, but its true utility often lies in its ability to be chemically transformed. cutm.ac.inmsu.edu The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing a pathway to a wide array of biologically active compounds, including many pharmaceuticals. innospk.com

Furthermore, the introduction of a fluorine atom into an organic molecule can significantly modify its physical, chemical, and biological properties. This can lead to enhanced metabolic stability and increased binding affinity in drug candidates. Halogenated aromatic acids have also been studied for their effects on biological systems, such as the inhibition of microbial growth. nih.gov The combination of these functional groups on a benzoic acid scaffold provides chemists with a powerful tool for constructing complex molecular architectures.

Research Rationale for Investigating 3-Fluoro-4-methyl-5-nitrobenzoic Acid within the Class of Functionalized Benzoic Acids

The specific rationale for investigating this compound stems from its potential as a specialized building block in organic synthesis, particularly for pharmaceutical and fine chemical applications. synhet.com The unique combination and placement of its four distinct functional groups—fluoro, methyl, nitro, and carboxylic acid—create a molecule with a specific steric and electronic profile.

This distinct profile makes it a valuable intermediate for the synthesis of more complex, highly functionalized target molecules. synhet.com The substituents on the ring are not merely passive additions; they are strategically placed to direct future chemical modifications. For example:

The nitro group can be reduced to an amine, which can then participate in a wide range of reactions to build larger molecular structures. innospk.com

The carboxylic acid group is a versatile handle for reactions such as esterification, amidation, or conversion to an acyl chloride, allowing it to be linked to other molecules.

The fluorine and methyl groups modulate the electronic properties and steric environment of the ring, influencing the reactivity of the other functional groups and the properties of any final compounds derived from this intermediate.

Therefore, the research interest in this compound is based on its utility as a precursor for creating novel compounds with potentially useful properties. Chemists synthesize and study such molecules to serve as components in the assembly of larger, more intricate chemical structures designed for specific applications in fields like medicinal chemistry and materials science. synhet.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBWRQKRMZXTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Methodologies in the Analysis of 3 Fluoro 4 Methyl 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides critical information on the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecule's hydrogen and carbon atoms.

In the ¹H NMR spectrum of 3-Fluoro-4-methyl-5-nitrobenzoic acid, distinct signals are expected for each type of proton. The carboxylic acid proton (–COOH) typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. The aromatic proton, situated between the electron-withdrawing fluorine and nitro groups, would resonate as a singlet further downfield than a typical aromatic proton, likely in the 8.0–8.5 ppm range. The methyl (–CH₃) protons would also produce a singlet, but at a much more upfield position, generally around 2.3–2.6 ppm.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbon of the carboxylic acid group (–COOH) is characteristically found in the 165–175 ppm region. The aromatic carbons resonate between 110 and 160 ppm; the carbon directly bonded to the fluorine atom would be identifiable by a large one-bond C-F coupling constant. The carbons attached to the nitro and carboxylic acid groups are also significantly deshielded due to the electron-withdrawing nature of these substituents. The methyl carbon signal would be the most upfield, typically appearing in the 15–25 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carboxylic Acid (COOH) | >10 | broad s | 165–175 |

| Aromatic CH | 8.0–8.5 | s | 120–130 |

| Methyl (CH₃) | 2.3–2.6 | s | 15–25 |

| Aromatic C-COOH | - | - | 130–140 |

| Aromatic C-F | - | - | 150–160 (d, ¹JCF) |

| Aromatic C-CH₃ | - | - | 135–145 |

| Aromatic C-NO₂ | - | - | 145–155 |

s = singlet, d = doublet. Predicted values are estimates and can vary with solvent and experimental conditions.

Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive analytical technique for this compound. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it easy to detect. acs.orgnih.gov The chemical shift of ¹⁹F is extremely sensitive to its electronic environment, spanning a large range which allows for fine discrimination of structurally different fluorine atoms. acs.orgnih.gov For this compound, a single resonance would be observed in the ¹⁹F NMR spectrum. Its specific chemical shift would be influenced by the adjacent methyl and nitro groups, confirming the substitution pattern on the aromatic ring. Furthermore, through-bond couplings to nearby carbon (ⁿJFC) and proton nuclei can provide additional structural verification. nih.gov

To unambiguously confirm the molecular structure, two-dimensional (2D) NMR experiments are employed to establish atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this molecule, it would primarily confirm the absence of couplings for the isolated aromatic and methyl proton signals.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would be used to definitively assign the aromatic proton signal to its corresponding carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is essential for assembling the complete structure by showing, for example, correlations from the methyl protons to the adjacent aromatic carbons (C-3, C-4, C-5) and from the aromatic proton to its neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space. It can be used to confirm the spatial relationship between the substituents on the aromatic ring, for instance, by showing a correlation between the methyl protons and the aromatic proton.

Vibrational Spectroscopy Methodologies for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites its bonds to higher vibrational states. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, key absorption bands are expected:

O–H Stretch: A very broad and strong absorption from 2500–3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp peak around 1700–1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

NO₂ Stretches: The nitro group displays two distinct, strong absorptions: an asymmetric stretch between 1500–1560 cm⁻¹ and a symmetric stretch between 1335–1370 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations appear as multiple bands in the 1450–1600 cm⁻¹ region.

C–F Stretch: A strong absorption indicative of the carbon-fluorine bond is expected in the 1000–1400 cm⁻¹ range.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O–H) | Stretch | 2500–3300 | Strong, Broad |

| Carbonyl (C=O) | Stretch | 1700–1725 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1500–1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335–1370 | Strong |

| Aromatic (C=C) | Stretch | 1450–1600 | Medium-Weak |

| Carbon-Fluorine (C–F) | Stretch | 1000–1400 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the light scattered by a molecule. researchgate.net While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change its polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the nitro group and the aromatic ring breathing modes. researchgate.net The combination of both FTIR and Raman spectra provides a more complete vibrational profile, offering a unique and detailed "fingerprint" for the molecule's identification and structural confirmation. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry serves as a critical analytical tool for confirming the molecular weight and elucidating the structural features of this compound. The compound has a molecular formula of C8H6FNO4, corresponding to a molecular weight of 199.14 g/mol . scbt.combldpharm.com In electron ionization mass spectrometry (EI-MS), this value is confirmed by the presence of the molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 199.

The fragmentation pattern of this compound is dictated by its functional groups: a carboxylic acid, a nitro group, a fluorine atom, and a methyl group on the aromatic ring. Aromatic carboxylic acids typically exhibit characteristic fragmentation pathways. libretexts.orgmiamioh.edu The analysis of the fragment ions provides valuable information for structural confirmation.

Key fragmentation processes for aromatic acids include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, prominent fragmentation pathways are expected to involve the loss of small, stable neutral molecules or radicals from the molecular ion.

Expected Fragmentation Pathways:

Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion [M-OH]+. libretexts.org

Loss of a carboxyl group (-COOH): Decarboxylation can occur, resulting in the [M-COOH]+ fragment. libretexts.org

Loss of a nitro group (-NO2): Cleavage of the C-N bond can lead to the loss of a nitrogen dioxide radical, forming the [M-NO2]+ ion.

The table below outlines the principal expected fragments and their corresponding m/z values, which are instrumental in the structural elucidation of the molecule.

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Neutral Loss |

| [M]+ | C8H6FNO4 | 199 | - |

| [M-OH]+ | C8H5FNO3 | 182 | OH (17) |

| [M-NO2]+ | C8H6FO2 | 153 | NO2 (46) |

| [M-COOH]+ | C7H6FN | 154 | COOH (45) |

This interactive table summarizes the predicted mass spectrometry fragments.

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing of this compound.

While a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of closely related structures provides valuable predictive insights. For example, the crystal structure of 3-Fluoro-4-methylbenzoic acid, which lacks the nitro substituent, has been reported. researchgate.net This analogue provides a model for the likely crystal system and unit cell parameters.

In the study of 3-Fluoro-4-methylbenzoic acid, the compound was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net Such data is fundamental for understanding the solid-state packing and symmetry of the molecule. The unit cell parameters for this related compound are detailed below.

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 3.8132 (5) | researchgate.net |

| b (Å) | 6.0226 (8) | researchgate.net |

| c (Å) | 30.378 (4) | researchgate.net |

| β (°) | 92.50 (2) | researchgate.net |

| Volume (ų) | 696.98 (16) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

This interactive table presents the unit cell parameters for the structural analogue, 3-Fluoro-4-methylbenzoic acid.

Analysis of this compound would similarly yield its unique unit cell dimensions and space group, reflecting the influence of the additional nitro group on the crystal packing.

The supramolecular architecture of substituted benzoic acids in the solid state is primarily governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. researchgate.net For this compound, the carboxylic acid functional group is the principal driver of the most significant hydrogen bond. It is well-established that benzoic acids typically form robust centrosymmetric dimers through O-H···O hydrogen bonds between their carboxyl groups. researchgate.net

Beyond this primary dimer motif, the other substituents contribute to a more complex network of weaker interactions. The nitro group's oxygen atoms can act as hydrogen bond acceptors, participating in C-H···O interactions with neighboring molecules. chemrxiv.org Similarly, the fluorine atom, being electronegative, can participate in weak C-H···F hydrogen bonds. researchgate.net

The study of solid-state forms is crucial for understanding the physical properties of crystalline materials. Substituted benzoic acids are known to exhibit complex solid-state behavior, including polymorphism and the formation of solid solutions. chemrxiv.orgucl.ac.uk Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while a solid solution is a solid-state mixture where one component is incorporated into the crystal lattice of another. researchgate.net

Research into binary systems of different substituted nitrobenzoic acids has shown that the formation of solid solutions is highly dependent on the specific substituents and their positions on the benzene (B151609) ring. chemrxiv.orgacs.orgchemrxiv.org The likelihood of forming a solid solution is influenced by the degree of structural similarity between the component molecules and the resulting intermolecular interaction energies. chemrxiv.orgresearchgate.net Even small changes, such as replacing a methyl group with a chlorine atom, can lead to different crystal structures and affect the miscibility limits in the solid state. chemrxiv.org These studies demonstrate that the ability of a crystal lattice to accommodate a different molecule is strongly dependent on how the substitution alters the existing network of intermolecular interactions. acs.orgchemrxiv.org

Computational and Theoretical Chemistry Investigations of 3 Fluoro 4 Methyl 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular properties. A thorough DFT study of 3-Fluoro-4-methyl-5-nitrobenzoic acid would provide fundamental insights into its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

A key aspect of the conformational analysis would be the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The planarity and potential for intramolecular hydrogen bonding would be thoroughly investigated. Furthermore, the rotational barrier of the methyl and nitro groups would be calculated to understand the molecule's flexibility.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | Data not available | ||

| C-CH₃ | Data not available | ||

| C-NO₂ | Data not available | ||

| C-COOH | Data not available | ||

| C-C-F | Data not available | ||

| C-C-CH₃ | Data not available | ||

| C-C-NO₂ | Data not available | ||

| C-C-COOH | Data not available |

Note: This table is for illustrative purposes only, as specific calculated data for this molecule is not available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and is essential for predicting its electronic transitions.

A low HOMO-LUMO gap would suggest that this compound is more reactive and can be more easily excited. Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra (UV-Vis spectra), providing information on the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: This table is for illustrative purposes only, as specific calculated data for this molecule is not available.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, as well as the fluorine atom, making these sites potential targets for electrophiles. Positive potential would be expected around the hydrogen atom of the carboxylic acid group.

Prediction of Vibrational Spectra and Correlation with Experimental Data

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical vibrational spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations. For a definitive analysis, a scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Molecular Dynamics (MD) Simulations for Conformational Preferences in Solution

While DFT calculations provide insights into the properties of an isolated molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational preferences and intermolecular interactions in solution.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solvent molecules interact with the solute and influence its conformation. This is particularly important for understanding the behavior of the carboxylic acid group, which can form hydrogen bonds with solvent molecules, affecting its orientation and acidity.

Reactivity and Regioselectivity Predictions through Computational Metrics (e.g., Fukui Indices)

To quantify the reactivity of different atomic sites within the molecule, computational metrics derived from DFT, such as Fukui indices, are used. Fukui functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. These indices are powerful tools for predicting the regioselectivity of chemical reactions.

By calculating the Fukui indices for this compound, one could predict the most likely sites for nucleophilic, electrophilic, and radical attack. This information is crucial for understanding its chemical behavior and for designing synthetic pathways involving this compound.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Water |

Quantitative Structure–Activity Relationship (QSAR) Model Development for Related Structures

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com By identifying the physicochemical properties and structural features that influence the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. wikipedia.org While specific QSAR models for this compound are not extensively documented, studies on structurally related compounds, such as nitroaromatic compounds, substituted benzoic acids, and fluorinated molecules, provide valuable insights into the key determinants of their biological activities.

These investigations often focus on activities like antimicrobial effects and toxicity, identifying crucial molecular descriptors that govern these responses. nih.govresearchgate.net A systematic review of QSAR studies on nitroaromatic compounds (NACs) highlights that their toxicity can be effectively predicted, reducing the need for extensive animal testing. nih.govresearchgate.net Such models are recognized by international bodies like the Organisation for Economic Co-operation and Development (OECD) and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) legislation. nih.govresearchgate.net

Research Findings from Related Structures

QSAR studies on compounds structurally analogous to this compound have identified several key molecular descriptors that correlate with their biological activities, particularly antimicrobial and toxic effects.

Antimicrobial Activity:

QSAR analyses of various benzoic acid and nitroaromatic derivatives have consistently pointed towards the importance of electronic and hydrophobic parameters in determining their antimicrobial efficacy.

For instance, a study on substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides revealed that electronic parameters, specifically the dipole moment (µ) and the energy of the lowest unoccupied molecular orbital (LUMO), were crucial in describing their antibacterial and antifungal activities, respectively. researchgate.net Similarly, in a QSAR analysis of p-amino benzoic acid derivatives, electronic parameters such as total energy (Te) and LUMO energy were found to be dominant in explaining their antimicrobial activity. chitkara.edu.in The significance of the LUMO energy suggests that the electron-accepting capability of these molecules is a key factor in their mechanism of action.

In another study focusing on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis, QSAR models indicated that inhibitory activity is enhanced by increased hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of an electron-withdrawing nitro group, as seen in this compound, has also been shown to improve the antimicrobial activity in certain aromatic compounds. researchgate.net

The table below summarizes key findings from QSAR studies on the antimicrobial activity of related compounds.

| Compound Series | Key Descriptors | Correlation with Activity | Biological Target/Test |

| Substituted benzoic acid hydrazides | Dipole moment (µ), LUMO energy | Positive | Antibacterial & Antifungal |

| p-Amino benzoic acid derivatives | Total energy (Te), LUMO energy | Dominant explanatory variables | Antimicrobial activity |

| Benzoylaminobenzoic acid derivatives | Hydrophobicity, Molar refractivity, Aromaticity | Positive | FabH inhibition |

| 3-Nitrocoumarins and related compounds | Descriptors related to hydrolytic instability | Positive | C. albicans & S. aureus |

Toxicity:

The toxicity of nitroaromatic compounds and benzoic acid derivatives has been another major focus of QSAR modeling. These studies aim to predict adverse effects on various organisms, from bacteria to aquatic life.

A QSAR study on the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna, and carp (B13450389) found that the toxicity could be effectively predicted using a combination of the logarithm of the partition coefficient (log P) and either the acid dissociation constant (pKa) or the LUMO energy (ELUMO). nih.gov This indicates that both the hydrophobicity and the electronic properties of the molecules are critical in determining their toxicity. For nitroaromatic compounds, ELUMO is frequently identified as a key indicator of mutagenicity and other toxic effects, alongside hydrophobicity. nih.gov

A comprehensive review of QSAR studies on nitroaromatic compounds revealed that descriptors like the octanol/water partition coefficient (KOW), ELUMO, and the highest occupied molecular orbital energy (EHOMO) are highly relevant for predicting toxicity to algae. nih.gov The hydrophobicity, represented by KOW or log P, often contributes positively to toxicity, as it facilitates the passage of the compound across biological membranes. nih.gov

The following table presents a summary of descriptors identified in QSAR models for the toxicity of related structures.

| Compound Series | Key Descriptors | Correlation with Toxicity | Test Organism/Endpoint |

| Benzoic acids | log P, pKa, ELUMO | Positive | Vibrio fischeri, Daphnia magna, Carp |

| Nitroaromatic Compounds (NACs) | Hydrophobicity (KOW), ELUMO | Positive | Mutagenicity |

| Nitroaromatic Compounds (NACs) | KOW, ELUMO, EHOMO | Highly relevant | Algae (e.g., Scenedesmus) |

| Nitroaromatic Compounds (NACs) | Hydrophobicity, Descriptors of chemical stability | Positive | Daphnia magna |

The presence of a fluorine atom, as in this compound, can also significantly influence biological activity. QSAR studies on fluorinated compounds have shown that properties like electrostatic and hydrophobic characteristics are significant for their activity. researchgate.net The introduction of fluorine can alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making it a key consideration in QSAR model development. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 3 Fluoro 4 Methyl 5 Nitrobenzoic Acid and Its Derivatives

Reaction Pathways of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification and amidation, which proceed through nucleophilic acyl substitution.

The conversion of 3-fluoro-4-methyl-5-nitrobenzoic acid to its corresponding ester derivatives is typically achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism, known as a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence, is a reversible process. The equilibrium can be shifted toward the product (ester) by using an excess of the alcohol or by removing water as it is formed.

The key steps are:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

The rate of esterification can be influenced by steric hindrance. While the methyl group at position 4 is adjacent to the nitro group, it is meta to the carboxylic acid, and thus its steric effect on the esterification reaction is generally minimal compared to ortho-substituted benzoic acids.

Interactive Table: Common Alcohols for Esterification

| Alcohol | Product Ester Name |

| Methanol (CH₃OH) | Methyl 3-fluoro-4-methyl-5-nitrobenzoate |

| Ethanol (B145695) (C₂H₅OH) | Ethyl 3-fluoro-4-methyl-5-nitrobenzoate |

| Propan-1-ol (C₃H₇OH) | Propyl 3-fluoro-4-methyl-5-nitrobenzoate |

| Butan-1-ol (C₄H₉OH) | Butyl 3-fluoro-4-methyl-5-nitrobenzoate |

Similar to esterification, the carboxylic acid group can be converted into an amide. This typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine, which is generally less reactive than an alcohol.

Common methods for amidation include:

Conversion to Acyl Chloride: The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-fluoro-4-methyl-5-nitrobenzoyl chloride. This acyl chloride then readily reacts with a primary or secondary amine to form the corresponding amide.

Use of Coupling Agents: Modern amidation reactions often employ coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. For example, studies on the amidation of 4-nitrobenzoic acid have shown that various amines can be successfully coupled in the presence of a suitable agent and a base like potassium carbonate.

The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the activated carboxyl carbon, followed by the elimination of a leaving group.

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's reactivity, both at the nitro group itself and on the aromatic ring.

The nitro group is readily reduced to various other nitrogen-containing functional groups depending on the reducing agent and reaction conditions. numberanalytics.com

Reduction to Amino Group (-NH₂): This is a common and synthetically important transformation. The complete reduction of the nitro group to an amine (forming 3-fluoro-4-methyl-5-aminobenzoic acid) can be achieved using several methods: masterorganicchemistry.comquimicaorganica.orgcsbsju.edu

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.com

Metal-Acid Systems: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like HCl. masterorganicchemistry.comyoutube.com

Transfer Hydrogenation: Using a source of hydrogen like hydrazine (B178648) in the presence of a catalyst. For instance, hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to be effective for the selective reduction of aromatic nitro compounds. niscpr.res.in

Partial Reduction to Hydroxylamino Group (-NHOH): Under milder or more controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632). Reagents such as zinc dust in an aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or catalytic systems like Raney nickel with hydrazine at low temperatures can favor the formation of the hydroxylamino derivative. wikipedia.orgnih.gov

Reductive Coupling to Azoxy Group (-N=N⁺(O⁻)-): In alkaline media, reduction can lead to bimolecular products. For example, treating aromatic nitro compounds with certain reducing agents like sodium arsenite or glucose in a basic solution can lead to the condensation of intermediate nitroso and hydroxylamine species to form an azoxy compound. nih.govchempedia.info Photocatalytic methods using supported silver-copper (B78288) alloy nanoparticles have also been developed for the selective synthesis of azoxy compounds from nitroaromatics under mild conditions. rsc.org

Interactive Table: Reduction Products of the Nitro Group

| Product Functional Group | Reagents/Conditions |

| Amino (-NH₂) | Fe/HCl; Sn/HCl; H₂/Pd-C |

| Hydroxylamino (-NHOH) | Zn/NH₄Cl |

| Azoxy (-N=N⁺(O⁻)-) | Na₃AsO₃/NaOH; Photocatalysis (Ag-Cu NPs) |

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS). Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Furthermore, it acts as a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (in this case, positions 1 and 3, which are already occupied by the carboxyl and fluoro groups). The presence of the carboxylic acid group, another deactivating meta-director, further passivates the ring against EAS. csbsju.edu

Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. numberanalytics.com

Reactivity of the Halogen (Fluoro) Substituent

The fluorine atom at position 3 is ortho to the strongly electron-withdrawing nitro group at position 5. This specific arrangement makes the fluorine atom susceptible to displacement via nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

The mechanism for SNAr involves two main steps:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the fluorine atom. This attack is facilitated because the electron-withdrawing nitro group delocalizes the negative charge of the resulting intermediate, known as a Meisenheimer complex. The charge is stabilized most effectively when the electron-withdrawing group is ortho or para to the site of attack.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

In SNAr reactions, the typical leaving group trend is reversed (F > Cl > Br > I). masterorganicchemistry.com Although the carbon-fluorine bond is very strong, the rate-determining step is the initial nucleophilic attack on the electron-deficient ring. Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack, accelerating the reaction. masterorganicchemistry.comlibretexts.org Therefore, the fluoro substituent in this compound can be readily displaced by various nucleophiles.

Interactive Table: Examples of Nucleophiles in SNAr

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl thioether |

| Amine | Ammonia (NH₃), Piperidine | Aryl amine |

Nucleophilic Aromatic Substitution Mechanisms

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. The fluorine atom, being a good leaving group in SNAr reactions, is positioned ortho to the nitro group. This spatial arrangement is crucial for the stabilization of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

The mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. This step leads to the formation of a resonance-stabilized carbanion intermediate known as the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion (F-), which is a relatively good leaving group.

The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The presence of the methyl group at the 4-position has a minor electronic effect but can exert some steric influence on the approaching nucleophile.

While specific studies on this compound are not abundant, the principles of SNAr are well-documented for structurally similar compounds. For instance, in the case of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles, including oxygen, sulfur, and nitrogen nucleophiles wikipedia.orgnih.govmdpi.comacs.org. This highlights the susceptibility of a fluorine atom ortho to a nitro group to undergo nucleophilic aromatic substitution.

Aromatic Ring Functionalization and Coupling Reactions

The functional groups present on this compound and its derivatives offer multiple avenues for further functionalization of the aromatic ring, particularly through cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions and Related Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate nih.gov. In the context of derivatives of this compound, the fluorine atom is generally not reactive under standard Suzuki-Miyaura conditions. However, the corresponding aryl bromides or iodides, which can be synthesized from the parent compound, would be excellent substrates for this reaction.

Interestingly, recent advancements have shown that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings, a process catalyzed by palladium wikipedia.orgmdpi.comresearchgate.net. This opens up the possibility of directly coupling this compound or its esters with various boronic acids at the position of the nitro group. The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (or nitroarene), transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst nih.gov.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for the success of the coupling reaction and can be optimized to achieve high yields of the desired biaryl compounds.

Friedel-Crafts Reactions on Derivatives

The Friedel-Crafts reaction is a classic method for the alkylation or acylation of aromatic rings. However, the aromatic ring of this compound is strongly deactivated by the electron-withdrawing nitro and fluoro groups, as well as the carboxylic acid group (which can complex with the Lewis acid catalyst). Therefore, direct Friedel-Crafts reactions on the parent acid are generally not feasible mdpi.comethz.chacs.org.

However, derivatives of this compound can be more amenable to Friedel-Crafts reactions. For instance, if the nitro group is reduced to an amino group and subsequently protected, the resulting activated ring system could undergo Friedel-Crafts acylation.

More relevantly, the carboxylic acid functionality can be converted into an acid chloride. This acyl chloride derivative can then be used as the acylating agent in a Friedel-Crafts acylation reaction with another, more electron-rich aromatic compound. A patent for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones describes a similar process where 3-ethyl-4-nitrobenzoic acid is first converted to its acid chloride and then reacted with an aromatic compound in a Friedel-Crafts acylation wikipedia.org. This suggests that the acid chloride of this compound could be a useful intermediate for the synthesis of various ketones.

The general mechanism of Friedel-Crafts acylation involves the formation of an acylium ion (R-C=O+) from the acyl chloride and a Lewis acid catalyst (e.g., AlCl3). This electrophile then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity acs.org.

Stereochemical Aspects of Reactions on Related Chiral Centers

While this compound itself is achiral, its derivatives can possess chiral centers, and the stereochemical outcome of reactions involving these centers is of significant interest, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

The introduction of chirality can be achieved through various strategies. For instance, if a reaction on a side chain of a derivative of this compound creates a new stereocenter, the use of chiral catalysts or reagents can lead to the preferential formation of one enantiomer over the other (asymmetric synthesis) nih.govmdpi.comacs.orgsigmaaldrich.com.

Another common approach involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a subsequent reaction, and is then removed wikipedia.org. For example, the carboxylic acid group of this compound could be converted into an amide with a chiral amine. The chiral auxiliary would then influence the stereoselectivity of a reaction at a position alpha to the carbonyl group, for instance.

The stereochemical outcome of a reaction is determined by the transition state energies leading to the different stereoisomeric products. In asymmetric synthesis, the chiral catalyst or auxiliary creates a chiral environment that diastereomerically differentiates the transition states, leading to a lower activation energy for the formation of one enantiomer.

Applications of 3 Fluoro 4 Methyl 5 Nitrobenzoic Acid As a Chemical Building Block in Advanced Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on the benzene (B151609) ring of 3-fluoro-4-methyl-5-nitrobenzoic acid makes it a versatile intermediate for creating complex molecular architectures. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the nitro group can be reduced to an amine, opening pathways for further functionalization. The fluorine atom influences the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions.

This trifunctional nature allows for a stepwise and controlled synthesis, where each functional group can be addressed selectively. This capability is crucial in multi-step syntheses where precision is required to build intricate target molecules.

Utility in the Synthesis of Pharmaceutical Precursors and Intermediates

This compound has been identified as a key starting material in the development of novel pharmaceutical compounds. Its role is documented in the synthesis of pyrazinone derivatives, which are investigated for their therapeutic potential. Specifically, this acid is used as a precursor in the multi-step synthesis of N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-[(2-hydroxyethyl)amino]ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-4-methyl-benzamide.

Patents disclose its use in preparing pyrazinone derivatives intended for the treatment of respiratory and lung diseases, such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The compound serves as a foundational scaffold onto which other complex chemical moieties are attached to build the final active pharmaceutical ingredient.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 400-88-4 |

| Molecular Formula | C8H6FNO4 |

| Molecular Weight | 199.14 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1F)C(=O)O)N+[O-] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

Contribution to Agrochemical Intermediate Development

While many fluorinated and nitrated benzoic acid derivatives are fundamental intermediates in the agrochemical industry for creating new pesticides and herbicides, specific, documented applications of this compound in this sector are not extensively detailed in publicly available research. The introduction of fluorine into agrochemicals is a common strategy to enhance biological activity and metabolic stability. tcichemicals.com The functional groups present in this compound make it a candidate for such applications, though its direct contribution remains a specialized area of development. nbinno.com

Building Block for the Synthesis of Advanced Materials with Tunable Properties

The use of fluorinated building blocks is a growing area in materials science for creating polymers and organic electronic materials with specific properties. ossila.com The fluorine and nitro groups on this compound can impart unique electronic and physical characteristics to larger molecular systems. However, specific examples of its incorporation into advanced materials are not widely reported in scientific literature. Its potential lies in its ability to act as a monomer or a precursor to monomers for specialized polymers where its distinct substitution pattern could be used to fine-tune properties like thermal stability, solubility, and electronic behavior. ossila.com

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

This compound is a valuable scaffold for generating libraries of novel compounds for structure-activity relationship (SAR) studies. SAR is a critical process in drug discovery and agrochemical development where the modification of a lead compound's structure allows researchers to understand how different chemical groups affect its biological activity.

The distinct functional groups of this compound offer multiple points for chemical modification. For instance, the carboxylic acid can be converted to a series of amides or esters, the nitro group can be reduced and then derivatized, and the aromatic ring can undergo further substitutions. This allows for the systematic synthesis of a wide range of analogues. The development of the aforementioned pyrazinone derivatives for lung diseases is an example of a process that inherently relies on SAR principles to optimize the therapeutic efficacy of the final compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-methyl-5-nitrobenzoic acid?

- Methodological Answer : The compound can be synthesized via sequential functionalization of benzoic acid derivatives. A common approach involves:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 3-position.

Methylation : Introduce the methyl group at the 4-position via Friedel-Crafts alkylation or using methyl iodide in the presence of a base (e.g., K₂CO₃).

Key Considerations : Monitor reaction progress using TLC or HPLC to ensure regioselectivity and purity .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm), while the fluorine atom induces splitting patterns in neighboring protons.

- FT-IR : Confirm the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), nitro group (asymmetric stretch ~1520 cm⁻¹), and C-F bond (~1100 cm⁻¹).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can visualize thermal ellipsoids for steric analysis .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nitration/fluorination reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. The nitro group’s electron-withdrawing effect directs electrophilic substitution to the 5-position.

- Hammett Constants : Correlate substituent effects (σₚ values: NO₂ = +0.82, F = +0.06) to predict reactivity trends.

Validation : Compare computational results with experimental HPLC yields .

Q. How to resolve discrepancies between NMR and X-ray crystallography data?

- Methodological Answer :

- Dynamic Effects : NMR captures solution-phase conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to identify dynamic processes (e.g., rotational barriers).

- Twinned Crystals : Refine SHELXL with TWIN/BASF commands to address twinning artifacts. Validate with R-factor convergence (<5%) .

Q. What strategies optimize multi-step synthesis to minimize side reactions?

- Methodological Answer :

- Protection/Deprotection : Protect the carboxylic acid as a methyl ester during nitration/fluorination, then hydrolyze with LiOH/THF.

- Catalytic Systems : Use Pd/C for selective hydrogenation of nitro intermediates.

Example Yield Improvement :

| Step | Yield (Unoptimized) | Yield (Optimized) |

|---|---|---|

| Nitration | 45% | 72% (H₂SO₄/HNO₃, 0°C) |

| Fluorination | 60% | 85% (Selectfluor®, DMF) |

Q. How to analyze contradictory melting point data across literature sources?

- Methodological Answer :

- Purity Assessment : Recrystallize from ethanol/water (1:1) and compare DSC thermograms. Impurities broaden melting ranges.

- Polymorphism Screening : Use powder XRD to identify crystalline forms. Different polymorphs (e.g., α vs. β) exhibit distinct mp values.

Reported Data : - Pure form: mp 169–171°C (from Kanto Reagents) .

- Contaminated sample: mp 155–160°C (broad) .

Methodological Best Practices

Q. What safety protocols are critical during synthesis?

- Methodological Answer :

- Nitro Group Hazards : Avoid friction/heat to prevent explosive decomposition. Use blast shields in nitration steps.

- Fluorination Reagents : DAST reacts violently with water; use inert atmosphere and anhydrous conditions.

- PPE : Wear acid-resistant gloves, goggles, and lab coats. Emergency showers/Eye wash stations must be accessible .

Q. How to validate synthetic intermediates using HPLC-MS?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.